1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
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Description
1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H24Br2Cl2N2O2 and its molecular weight is 543.12. The purity is usually 95%.
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Biological Activity
1-(2,4-Dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, identified by CAS number 1185038-46-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C19H24Br2Cl2N2O2
- Molecular Weight: 543.1 g/mol
Property | Value |
---|---|
CAS Number | 1185038-46-3 |
Molecular Formula | C19H24Br2Cl2N2O2 |
Molecular Weight | 543.1 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The compound's biological activity is primarily attributed to its structural components, which suggest interactions with various biological targets. The presence of the piperazine moiety is known for its affinity towards serotonin receptors, particularly the 5-HT receptor family. This interaction may contribute to its potential neuropharmacological effects.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antidepressant Activity : The piperazine derivative is associated with antidepressant effects through serotonin receptor modulation.
- Anticancer Activity : Preliminary studies suggest cytotoxic properties against cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests possible neuroprotective properties.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of various compounds against cancer cell lines using the MTT assay. While specific data on this compound were limited, related compounds demonstrated significant cytotoxicity against MDA-MB-231 and HT-29 cell lines, with mechanisms involving apoptosis induction being confirmed through morphological analysis .
Serotonin Receptor Interaction
Research has shown that piperazine derivatives can act as antagonists or agonists at serotonin receptors, influencing mood and anxiety disorders. The specific interactions of this compound with these receptors warrant further investigation to elucidate its therapeutic potential in psychiatric conditions .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O2.2ClH/c20-15-6-7-19(18(21)12-15)25-14-17(24)13-22-8-10-23(11-9-22)16-4-2-1-3-5-16;;/h1-7,12,17,24H,8-11,13-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUOLUQMYCZAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=C(C=C(C=C2)Br)Br)O)C3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Br2Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.